

Spectroscopic Characterization of 4-Nitro-N-phenylphthalimide: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitro-N-phenylphthalimide

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Introduction

4-Nitro-N-phenylphthalimide, with the chemical formula $C_{14}H_8N_2O_4$ and a molecular weight of 268.22 g/mol, is a compound of significant interest in synthetic chemistry and drug development.^[1] Its rigid phthalimide core, functionalized with a nitro-substituted phenyl ring, makes it a valuable scaffold for creating more complex molecules. Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this molecule. The discussion is framed from the perspective of an application scientist, focusing not just on the data itself, but on the rationale behind the analytical techniques and the interpretation of the resulting spectra.

For clarity and structural reference, the IUPAC name for this compound is 2-(4-nitrophenyl)isoindole-1,3-dione.^[1] The molecular structure is depicted below.

Caption: Molecular Structure of **4-Nitro-N-phenylphthalimide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Nitro-N-phenylphthalimide**, both 1H and ^{13}C NMR provide definitive information about its distinct aromatic systems.

¹H NMR Analysis

The proton NMR spectrum reveals the electronic environment of every hydrogen atom. The strong electron-withdrawing effects of the imide and nitro functionalities significantly deshield the aromatic protons, shifting them downfield.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
8.38 - 8.36	Doublet of Doublets (dd)	-	H-2', H-6'
8.00	Doublet of Doublets (dd)	5.4, 3.0	H-4, H-7
7.85	Doublet of Doublets (dd)	5.4, 3.0	H-5, H-6
7.65	Doublet of Doublets (dd)	-	H-3', H-5'
Data acquired in CDCl ₃ at 600 MHz.[2]			

Expertise & Experience: Interpreting the Spectrum The spectrum logically divides into two regions corresponding to the two aromatic rings.

- **Phthalimide Protons (H-4, H-5, H-6, H-7):** These four protons create a symmetric AA'BB' system. The protons closer to the carbonyl groups (H-4, H-7) are more deshielded and appear around 8.00 ppm, while the inner protons (H-5, H-6) appear slightly upfield at 7.85 ppm.[2] The coupling constants of 5.4 Hz and 3.0 Hz are characteristic of ortho and meta coupling in this type of fused ring system.[2]
- **Nitrophenyl Protons (H-2', H-3', H-5', H-6'):** This ring also presents an AA'BB' system. The nitro group is strongly electron-withdrawing, dramatically deshielding the ortho protons (H-2', H-6') to ~8.37 ppm.[2] Conversely, the meta protons (H-3', H-5') are less affected and appear further upfield at ~7.65 ppm.[2] This large chemical shift difference between the two sets of protons is a hallmark of a para-substituted nitrobenzene ring.

¹³C NMR Analysis

While a complete, authoritatively assigned ¹³C NMR spectrum for **4-Nitro-N-phenylphthalimide** was not available in the surveyed literature, its spectral features can be reliably predicted based on data from the parent compound, N-phenylphthalimide, and known substituent chemical shift (SCS) effects.

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~167	C=O	Typical chemical shift for imide carbonyls.
~148	C-4'	Aromatic carbon bearing the nitro group; strongly deshielded.
~138	C-1'	Quaternary carbon attached to the imide nitrogen.
~135	C-5, C-6	Aromatic CH carbons on the phthalimide ring.
~132	C-3a, C-7a	Quaternary carbons of the phthalimide ring fusion.
~126	C-2', C-6'	Aromatic CH carbons ortho to the nitro group.
~124	C-3', C-5'	Aromatic CH carbons meta to the nitro group.
~124	C-4, C-7	Aromatic CH carbons on the phthalimide ring.

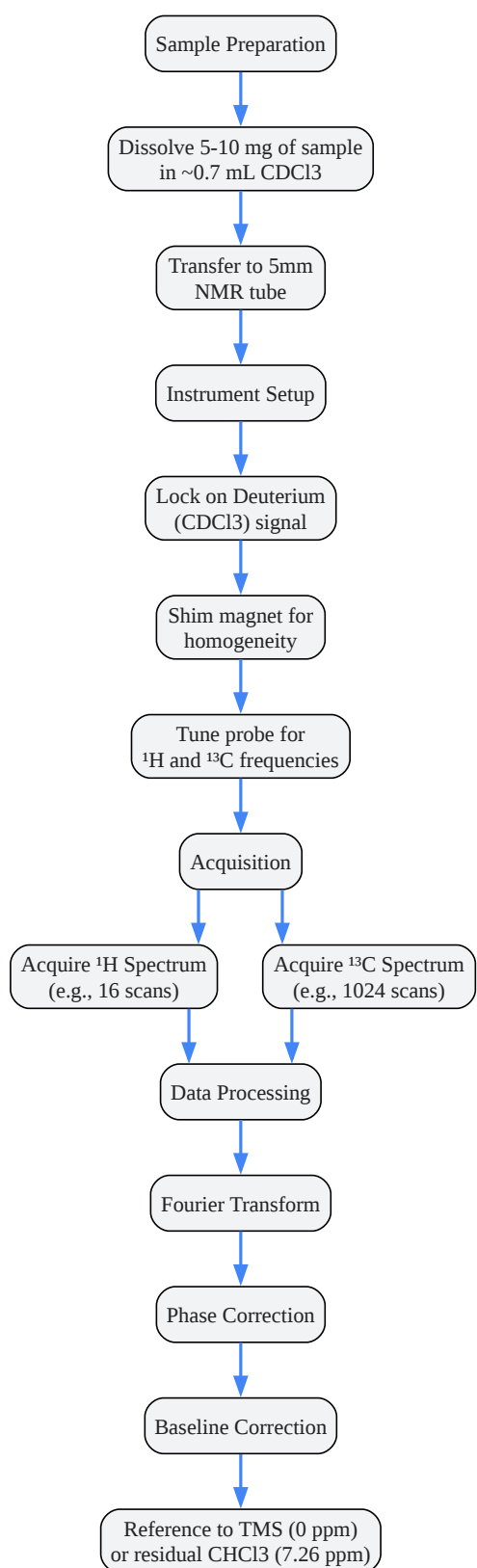
Expertise & Experience: Predicting the Spectrum The prediction is grounded in established principles:

- **Carbonyl Carbons (C=O):** Imide carbonyls are consistently found in the 165-170 ppm region due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).

- **Effect of the Nitro Group:** The $-\text{NO}_2$ group is a powerful electron-withdrawing group. This causes significant deshielding (a downfield shift) of the carbon it is directly attached to (C-4', ipso-carbon) to ~ 148 ppm. It also deshields the ortho carbons (C-2', C-6') while having a smaller effect on the meta carbons (C-3', C-5').
- **Phthalimide Carbons:** The chemical shifts for the phthalimide ring carbons are expected to be similar to those in N-phenylphthalimide, with the quaternary carbons (C-3a, C-7a) appearing around 132 ppm and the protonated carbons (C-4,5,6,7) appearing between 124-135 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.



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Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Choices:

- Solvent (CDCl₃): Deuterated chloroform is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual proton peak (7.26 ppm) and carbon peak (77.16 ppm) for referencing.
- Concentration (5-10 mg): This provides an optimal signal-to-noise ratio for both ¹H and ¹³C experiments on modern spectrometers without causing solubility or line-broadening issues.
- Shimming: This physical process corrects for inhomogeneities in the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks. Poor shimming is a common source of unreliable data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." The spectrum of **4-Nitro-N-phenylphthalimide** is dominated by strong absorptions from its imide and nitro groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~1775	Strong	Imide C=O (Asymmetric Stretch)
~1715	Strong	Imide C=O (Symmetric Stretch)
~1525	Strong	NO ₂ (Asymmetric Stretch)
~1345	Strong	NO ₂ (Symmetric Stretch)
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium-Weak	Aromatic C=C Stretch
Characteristic absorption regions based on data from analogous compounds. [2] [3] [4]		

Expertise & Experience: Interpreting the Spectrum The diagnostic value of the IR spectrum lies in four key peaks:

- **Imide Carbonyls:** Cyclic imides characteristically show two carbonyl bands due to symmetric and asymmetric stretching. The higher frequency band ($\sim 1775\text{ cm}^{-1}$) is the asymmetric stretch, while the lower frequency band ($\sim 1715\text{ cm}^{-1}$) is the symmetric stretch.^{[2][4]} The presence of both is a strong indicator of the five-membered imide ring.
- **Nitro Group:** Aromatic nitro compounds display two very strong and characteristic absorptions. The asymmetric stretch appears at a higher wavenumber ($\sim 1525\text{ cm}^{-1}$), and the symmetric stretch appears at a lower wavenumber ($\sim 1345\text{ cm}^{-1}$).^[3] These peaks are often the most intense in the fingerprint region and are definitive proof of the $-\text{NO}_2$ group.

Experimental Protocol: FTIR (KBr Pellet)

For solid samples, the KBr pellet method is a robust, self-validating technique.

Methodology:

- **Preparation:** Gently grind $\sim 1\text{-}2\text{ mg}$ of **4-Nitro-N-phenylphthalimide** with $\sim 100\text{-}200\text{ mg}$ of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The KBr acts as an optically transparent matrix.
- **Homogenization:** Continue grinding until the mixture is a fine, homogenous powder. Incomplete mixing is a primary source of poor-quality spectra with sloping baselines.
- **Pressing:** Transfer the powder to a pellet press and apply several tons of pressure to form a translucent pellet.
- **Analysis:** Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber must be run first and automatically subtracted by the instrument's software.

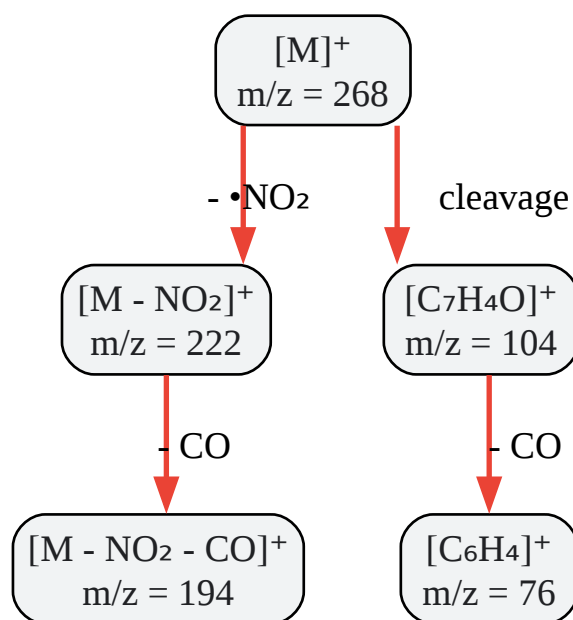
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

m/z (mass-to-charge)	Relative Intensity (%)	Ion Assignment
268	100	[M] ⁺ (Molecular Ion)
222	13.8	[M - NO ₂] ⁺
194	4.0	[M - NO ₂ - CO] ⁺
178	6.1	[C ₁₂ H ₈ N] ⁺
104	13.5	[C ₇ H ₄ O] ⁺ (Phthaloyl fragment)
76	15.9	[C ₆ H ₄] ⁺ (Benzene fragment)
Data obtained by Electron Ionization (EI) at 75 eV.		

Expertise & Experience: Interpreting the Spectrum

- Molecular Ion Peak:** The base peak at m/z 268 corresponds to the intact molecular ion [C₁₄H₈N₂O₄]⁺, confirming the molecular weight of the compound. The presence of a smaller M+1 peak (~16.1% intensity) is consistent with the natural abundance of ¹³C.
- Key Fragmentation Pathways:** Electron ionization is a high-energy technique that induces predictable fragmentation. The primary fragmentation event is the loss of the nitro group radical (•NO₂, 46 Da), resulting in the significant peak at m/z 222. This is a characteristic fragmentation for aromatic nitro compounds. Subsequent losses of neutral molecules like carbon monoxide (CO, 28 Da) lead to the smaller peaks at m/z 194. Other major fragments at m/z 104 and m/z 76 arise from the cleavage of the phthalimide portion of the molecule.



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Caption: Proposed key fragmentation pathway for **4-Nitro-N-phenylphthalimide** under EI-MS.

Experimental Protocol: EI-MS

Methodology:

- **Sample Introduction:** A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.
- **Volatilization:** The probe is heated (e.g., to 170 °C) to volatilize the sample into the gas phase under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to eject an electron from the molecule, forming the molecular ion $[M]^+$, and induce fragmentation.
- **Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, generating the mass spectrum.

Causality Behind Choices:

- High Vacuum: Prevents ion-molecule collisions and allows for a clear mean free path to the detector.
- 70 eV Electron Energy: This is a standardized energy used across different instruments. It provides enough energy to cause reproducible fragmentation patterns, creating spectral "fingerprints" that can be compared across labs and to library databases.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of **4-Nitro-N-phenylphthalimide**. ¹H NMR confirms the connectivity and electronic nature of the two distinct aromatic rings. IR spectroscopy provides definitive evidence for the key imide and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Together, these techniques allow researchers and drug development professionals to confirm the identity, structure, and purity of this important chemical entity with a high degree of confidence.

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